molecular formula C104H168N38O33S2 B1602480 Auriculin A CAS No. 91421-87-3

Auriculin A

Cat. No.: B1602480
CAS No.: 91421-87-3
M. Wt: 2542.8 g/mol
InChI Key: WUFHQKHAKHCKJG-NNAOVHMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Auriculin A is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage of the peptide: from the resin using trifluoroacetic acid (TFA).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Auriculin A primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions:

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

    Cleavage Reagents: Trifluoroacetic acid (TFA)

Major Products: The primary product of these reactions is the this compound peptide itself, with a molecular weight of 2542.81 g/mol and a sequence of 104 amino acids .

Scientific Research Applications

Auriculin A has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

    Biology: Investigated for its role in regulating renal and cardiovascular functions.

    Medicine: Explored for its potential therapeutic effects in conditions related to renal and cardiovascular health.

    Industry: Utilized in the development of peptide-based drugs and therapeutic agents

Mechanism of Action

Auriculin A exerts its effects by binding to specific receptors in the body, leading to a cascade of molecular events:

    Molecular Targets: this compound targets natriuretic peptide receptors, particularly NPR-A.

    Pathways Involved: Upon binding to NPR-A, this compound activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. .

Comparison with Similar Compounds

Auriculin A is unique among natriuretic peptides due to its specific sequence and hemodynamic effects. Similar compounds include:

This compound stands out due to its specific sequence and potent effects on renal and cardiovascular functions, making it a valuable tool in scientific research.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C104H168N38O33S2/c1-8-51(5)80-98(172)124-41-75(150)125-53(7)82(156)129-59(28-29-72(106)147)87(161)137-66(44-143)86(160)123-42-77(152)127-61(34-50(3)4)84(158)122-43-78(153)128-70(96(170)134-64(37-73(107)148)91(165)138-68(46-145)93(167)133-63(36-55-22-14-11-15-23-55)90(164)131-60(100(174)175)27-19-33-119-104(114)115)48-176-177-49-71(140-95(169)69(47-146)139-94(168)67(45-144)136-83(157)56(105)24-16-30-116-101(108)109)97(171)132-62(35-54-20-12-10-13-21-54)85(159)121-39-74(149)120-40-76(151)126-57(25-17-31-117-102(110)111)88(162)142-81(52(6)9-2)99(173)135-65(38-79(154)155)92(166)130-58(89(163)141-80)26-18-32-118-103(112)113/h10-15,20-23,50-53,56-71,80-81,143-146H,8-9,16-19,24-49,105H2,1-7H3,(H2,106,147)(H2,107,148)(H,120,149)(H,121,159)(H,122,158)(H,123,160)(H,124,172)(H,125,150)(H,126,151)(H,127,152)(H,128,153)(H,129,156)(H,130,166)(H,131,164)(H,132,171)(H,133,167)(H,134,170)(H,135,173)(H,136,157)(H,137,161)(H,138,165)(H,139,168)(H,140,169)(H,141,163)(H,142,162)(H,154,155)(H,174,175)(H4,108,109,116)(H4,110,111,117)(H4,112,113,118)(H4,114,115,119)/t51-,52-,53-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,80-,81-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFHQKHAKHCKJG-NNAOVHMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C104H168N38O33S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238557
Record name Atrial natriuretic factor prohormone (8-33)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2542.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91421-87-3
Record name Atrial natriuretic factor prohormone (8-33)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091421873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atrial natriuretic factor prohormone (8-33)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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